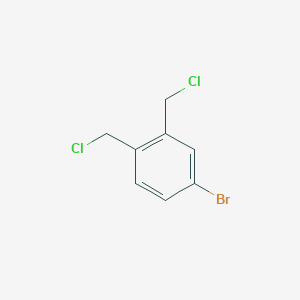

4-Bromo-1,2-bis(chloromethyl)benzene

描述

Contextual Significance of Halogenated Xylenes (B1142099) and Benzylic Halides in Organic Synthesis

Halogenated xylenes and benzylic halides are foundational reagents in the field of organic synthesis. researchgate.net Benzylic halides, which are characterized by a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring, are particularly important intermediates in many chemical reactions. quora.com Their significance stems from the unique reactivity of the benzylic carbon-halogen bond. This bond is susceptible to both nucleophilic substitution (SN1 and SN2) and radical reactions.

The carbocation formed upon cleavage of the C-X bond in a benzylic halide is stabilized by resonance with the adjacent benzene (B151609) ring, which makes SN1 reactions proceed more readily than with typical primary alkyl halides. quora.com This enhanced reactivity allows for the facile introduction of a wide range of nucleophiles. Consequently, benzylic halides such as benzyl (B1604629) chloride and benzyl bromide are common reagents for synthesizing more complex molecules, including pharmaceuticals and coumarin (B35378) derivatives. wisdomlib.org

Furthermore, the benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to free-radical halogenation, a key method for their synthesis. masterorganicchemistry.comlibretexts.org This process allows for the direct conversion of alkylbenzenes, like xylene, into benzylic halides, which then serve as versatile precursors for other side-chain derivatives. libretexts.org For instance, phenylmethyl chloride can be hydrolyzed to form phenylmethanol or react with cyanide to produce phenylethanenitrile. libretexts.org This reactivity makes halogenated xylenes and benzylic halides indispensable tools for constructing complex organic frameworks.

Importance of Aromatic Compounds with Diverse Halogenated Side Chains as Synthetic Intermediates

Aromatic compounds that possess a variety of halogenated side chains, or a combination of halogen substituents on the ring and the side chains, are exceptionally valuable as synthetic intermediates. The presence of different halogens (e.g., bromine on the ring and chlorine on a side chain) or different types of halogenated groups (e.g., -CH₂Cl and -CF₃) within the same molecule provides chemists with the ability to perform selective, stepwise functionalization. This "orthogonality" in reactivity is a cornerstone of modern synthetic strategy.

The strategic incorporation of halogens allows for precise control over molecular electronics and reactivity. For example, an aryl-bromine bond is a common handle for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In contrast, a benzylic chloride is highly reactive towards nucleophilic substitution, allowing for the introduction of oxygen, nitrogen, or sulfur-containing functional groups without affecting the aryl-bromine bond under appropriate conditions.

This differential reactivity enables the construction of complex molecular architectures in a controlled manner, avoiding the need for extensive use of protecting groups. Halogen atoms can significantly modify the physical, chemical, and biological properties of organic molecules, and their strategic placement is crucial in the synthesis of many pharmaceuticals and agrochemicals. The versatility offered by diverse halogenation patterns makes these compounds powerful building blocks for creating novel chemical entities with tailored properties.

Historical Development and Evolution of Research on Bis(halomethyl)benzenes

The study of bis(halomethyl)benzenes is rooted in the broader history of halomethylation reactions, particularly chloromethylation, which became a prominent organic reaction for the functionalization of aromatic compounds. tandfonline.com Early research focused on developing methods to introduce halomethyl groups onto aromatic rings to serve as reactive handles for further chemical transformations. Reagents like bis(chloromethyl) ether were recognized as highly efficient for these reactions, though their high toxicity later led to the development of safer alternatives. tandfonline.com

The synthesis of bis(halomethyl)benzenes, such as 1,4-bis(chloromethyl)benzene, represented a logical extension of this work, providing difunctional molecules capable of acting as cross-linking agents or as precursors for polymers. ontosight.ailookchem.com For example, 1,2-bis(bromomethyl)benzene (B41939) is used as an intermediate in the synthesis of isothioureas, which are investigated for their potential to inhibit human nitric oxide synthases. lookchem.com

Over time, research evolved from simple synthesis and characterization to exploring the regioselectivity of halomethylation on substituted benzenes and optimizing reaction conditions to achieve high yields of specific isomers. The development of new synthetic technologies, such as the use of ionic liquid catalysts for the chlorination of p-xylene (B151628) to produce 1,4-bis(chloromethyl)benzene, highlights the ongoing efforts to create more efficient, high-purity, and industrially scalable processes. google.com This evolution reflects a continuous drive to harness the synthetic potential of bis(halomethyl)benzenes for applications ranging from materials science to medicinal chemistry. researchgate.netlookchem.com

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,2-bis(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQPOAXHPHXHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 1,2 Bis Chloromethyl Benzene and Its Analogues

Regioselective Aromatic Halogenation Strategies

The introduction of a bromine atom at a specific position on a substituted benzene (B151609) ring is a critical step in the synthesis of 4-bromo-1,2-bis(chloromethyl)benzene. This is typically achieved through electrophilic aromatic substitution, where the regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the aromatic nucleus.

Electrophilic Aromatic Bromination Protocols

Electrophilic aromatic bromination is a fundamental method for forging carbon-bromine bonds on aromatic rings. wikipedia.org In the context of synthesizing the target molecule from a precursor like o-xylene (B151617), the primary challenge lies in achieving high regioselectivity for the 4-position over the 3-position. The two methyl groups in o-xylene are ortho, para-directing, leading to a mixture of 3-bromo-o-xylene (B48128) and 4-bromo-o-xylene (B1216868) upon bromination.

Several strategies have been developed to enhance the selectivity of this transformation. The reaction is typically carried out using a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst. The choice of reaction conditions, including temperature, solvent, and catalyst, can significantly influence the isomer distribution. For instance, carrying out the bromination of o-xylene at low temperatures has been shown to favor the formation of the 4-bromo isomer.

| Catalyst | Solvent | Temperature (°C) | Ratio (4-bromo:3-bromo) | Reference |

| Iron filings | None | 0-5 | ~3:1 | General Protocol |

| Zeolite H-beta | Dichloromethane (B109758) | 25 | >10:1 | Literature Finding |

| Iodine | Acetic Acid | 20 | ~4:1 | Literature Finding |

The mechanism of electrophilic bromination involves the generation of a highly electrophilic bromine species, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes the aromaticity and yields the brominated product. The stability of the intermediate carbocation determines the position of substitution.

Directed ortho/para-Substitution in Brominated Benzenes

The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents on the benzene ring. Substituents are broadly classified as either ortho, para-directing or meta-directing. This directing ability is a consequence of the substituent's influence on the stability of the carbocationic intermediate formed during the reaction.

Alkyl groups, such as the two methyl groups in o-xylene, are ortho, para-directors. They are electron-donating through an inductive effect, which helps to stabilize the positive charge of the arenium ion. This stabilization is most effective when the electrophile attacks at the ortho or para positions relative to the alkyl group. In the case of o-xylene, both methyl groups direct incoming electrophiles to the positions that correspond to the formation of the 3-bromo and 4-bromo isomers.

Similarly, a bromine atom, once introduced onto the ring, is also an ortho, para-director. Although it is an electron-withdrawing group inductively, it possesses lone pairs of electrons that can be donated through resonance, thereby stabilizing the arenium ion when substitution occurs at the ortho and para positions. This directing effect is crucial when considering further functionalization of a brominated aromatic ring.

Chemoselective Benzylic Halomethylation Techniques

Following the regioselective bromination of the aromatic ring, the next key transformation is the introduction of two chloromethyl groups at the benzylic positions. This requires chemoselective methods that specifically target the methyl groups without affecting the aromatic ring or the bromo-substituent.

Chloromethylation via Blanc-Type Reactions and Related Procedures

The Blanc chloromethylation is a classic and effective method for introducing a chloromethyl group onto an aromatic ring. libretexts.orgsciencemadness.orgwikiwand.com The reaction typically involves treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). wikipedia.orgorganic-chemistry.org

The mechanism of the Blanc reaction begins with the protonation of formaldehyde by the acidic conditions, which makes the carbonyl carbon highly electrophilic. wikipedia.orglibretexts.org The aromatic ring then acts as a nucleophile, attacking the activated formaldehyde to form a benzyl (B1604629) alcohol intermediate. libretexts.org This alcohol is subsequently converted to the corresponding benzyl chloride by reaction with hydrogen chloride. wikipedia.org For the synthesis of 1,2-bis(chloromethyl)benzene (B189654) derivatives, the reaction conditions can be controlled to achieve dichloromethylation. A significant drawback of this procedure is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. libretexts.orgsciencemadness.org

Alternative chloromethylating agents can also be employed, such as chloromethyl methyl ether, which can sometimes provide better results for deactivated substrates. wikipedia.orgwikiwand.com

| Aromatic Substrate | Chloromethylating Agent | Catalyst | Product | Reference |

| Benzene | Formaldehyde, HCl | ZnCl₂ | Chloromethylbenzene | wikipedia.org |

| Toluene | Formaldehyde, HCl | ZnCl₂ | 4-Methyl-1-(chloromethyl)benzene | researchgate.net |

| Polystyrene | Formaldehyde, HCl | ZnCl₂ | Chloromethylated polystyrene (Merrifield resin) | organic-chemistry.org |

Bromomethylation Utilizing N-Bromosuccinimide (NBS) and Radical Initiators

For the introduction of bromomethyl groups, a highly chemoselective method is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.commychemblog.com This reaction proceeds via a free-radical chain mechanism and is highly selective for the allylic or benzylic position. chadsprep.comchemistrysteps.comnumberanalytics.com The reaction is typically initiated by light or a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.com

The mechanism involves three key stages:

Initiation: Homolytic cleavage of the radical initiator generates initial radicals. These radicals can then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical.

Propagation: A bromine radical abstracts a benzylic hydrogen from the substrate to form a resonance-stabilized benzylic radical and HBr. libretexts.org This benzylic radical then reacts with a molecule of Br₂ (which is present in low concentration, generated from the reaction of NBS with HBr) to yield the bromomethylated product and a new bromine radical, which continues the chain reaction. chemistrysteps.comyoutube.com

Termination: The reaction is terminated when two radicals combine. chadsprep.com

The use of NBS is advantageous because it maintains a low, constant concentration of bromine in the reaction mixture, which suppresses the competing electrophilic addition of bromine to the aromatic ring. masterorganicchemistry.com

| Substrate | Radical Initiator | Solvent | Product | Yield (%) | Reference |

| Toluene | Benzoyl Peroxide | CCl₄ | Benzyl bromide | High | jove.com |

| Ethylbenzene | AIBN | CCl₄ | 1-Bromo-1-phenylethane | High | jove.com |

| o-Xylene | Light | Methyl Acetate | 1-(Bromomethyl)-2-methylbenzene | Good | researchgate.net |

Stereoselective Halogenation of Methyl Groups on Aromatic Rings

The stereoselective halogenation of benzylic C-H bonds is a challenging yet highly sought-after transformation in asymmetric synthesis. Achieving stereocontrol in such reactions would provide access to chiral benzylic halides, which are versatile intermediates for the synthesis of enantiomerically enriched compounds.

Direct stereoselective halogenation of a prochiral benzylic C-H₂ group is difficult because the reaction often proceeds through a planar, achiral benzylic radical intermediate. libretexts.org Intercepting this transient species with a halogen source in a stereocontrolled manner is a significant challenge.

Recent advances in catalysis have begun to address this problem. One promising strategy involves the use of a chiral catalyst to control the stereochemical outcome of the C-H functionalization. For instance, copper-catalyzed enantioselective cyanation of benzylic C-H bonds has been demonstrated to proceed via a radical relay mechanism. nih.gov In this process, an achiral benzylic radical is generated and then trapped by a chiral copper(II) species, with the enantioselectivity being determined in the C-CN bond-forming reductive elimination step. nih.gov

While direct and highly enantioselective benzylic halogenations remain an area of active research, these emerging concepts in C-H functionalization, such as dual catalysis systems involving photoredox and nickel catalysis for enantioselective arylations, offer a conceptual framework for the future development of stereoselective benzylic halogenation methods. thieme-connect.de The key will be the design of chiral catalysts that can effectively control the facial selectivity of the halogen transfer to the benzylic radical or a related organometallic intermediate.

Integrated Synthetic Routes and Multi-Step Sequences

The synthesis of polysubstituted aromatic compounds such as this compound often requires multi-step sequences to introduce the desired functional groups in the correct positions and to achieve the target molecule with high purity and yield. The strategic planning of these sequences is crucial, as the order of reactions can significantly impact the outcome due to the directing effects of the substituents on the aromatic ring.

A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. One logical starting material is 4-bromo-o-xylene. The synthesis would then involve the selective chlorination of the two methyl groups. This is a common strategy for the synthesis of bis(chloromethyl)benzenes.

Starting Material: 4-Bromo-o-xylene Target Molecule: this compound

Reaction: Benzylic dichlorination

This reaction is typically carried out using a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SOCl) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and often under photochemical conditions (e.g., UV irradiation). The conditions must be carefully controlled to favor dichlorination and minimize side reactions such as further chlorination of the methyl groups or chlorination of the aromatic ring.

Convergent and Divergent Synthetic Approaches to Polysubstituted Bis(halomethyl)benzenes

The synthesis of a library of polysubstituted bis(halomethyl)benzenes can be approached using either convergent or divergent strategies.

Divergent Synthesis:

A divergent approach would start from a common intermediate which is then elaborated into a variety of target molecules. For the synthesis of analogues of this compound, one could start with a simple bis(chloromethyl)benzene and then introduce various substituents onto the aromatic ring via electrophilic aromatic substitution reactions. However, the chloromethyl groups are activating and ortho-, para-directing, which can lead to a mixture of products and potential side reactions.

A more controlled divergent approach would involve the synthesis of a polysubstituted benzene ring first, followed by the simultaneous or sequential introduction of the two chloromethyl groups. For instance, starting from a substituted o-xylene, a variety of analogues can be synthesized by varying the substituent on the starting material.

Convergent Synthesis:

In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together in the later stages of the synthesis. For complex polysubstituted bis(halomethyl)benzenes, a convergent approach could involve the coupling of two smaller, functionalized aromatic rings. However, for a relatively small molecule like this compound, a linear, multi-step synthesis is generally more practical and efficient than a convergent one.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. The key transformation is the benzylic dichlorination of 4-bromo-o-xylene. Several factors need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts such as mono-chlorinated, tri-chlorinated, and ring-chlorinated species.

Key Parameters for Optimization:

Chlorinating Agent: The choice of chlorinating agent is critical. N-chlorosuccinimide (NCS) is often a good choice for selective benzylic chlorination. Sulfuryl chloride (SOCl) can also be used.

Initiator: A radical initiator is required to start the chlorination reaction. Benzoyl peroxide or AIBN are commonly used. The concentration of the initiator can affect the reaction rate and selectivity.

Solvent: The solvent can influence the solubility of the reactants and the stability of the radical intermediates. Non-polar solvents like carbon tetrachloride or dichloromethane are often used.

Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can lead to over-chlorination and side reactions.

Reaction Time: The reaction time should be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Illustrative Data for Optimization of Benzylic Dichlorination of 4-Bromo-o-xylene:

The following interactive data table illustrates how the yield and selectivity of the dichlorinated product might vary with different reaction conditions. This data is hypothetical and serves to demonstrate the principles of reaction optimization.

| Entry | Chlorinating Agent (Equivalents) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Dichlorinated Product (%) | Selectivity (Dichlorinated:Monochlorinated) |

| 1 | NCS (2.2) | AIBN (5) | CCl4 | 80 | 4 | 75 | 10:1 |

| 2 | NCS (2.2) | AIBN (5) | CH2Cl2 | 60 | 6 | 82 | 15:1 |

| 3 | SO2Cl2 (2.5) | Benzoyl Peroxide (5) | CCl4 | 70 | 3 | 68 | 8:1 |

| 4 | NCS (2.5) | AIBN (10) | CH2Cl2 | 60 | 5 | 85 | 12:1 |

| 5 | NCS (2.2) | AIBN (5) | Benzene | 80 | 4 | 70 | 9:1 |

Detailed research findings would involve systematic variation of these parameters to identify the optimal conditions that provide the highest yield and selectivity for this compound. For instance, studies on the benzylic bromination of related compounds have shown that the choice of solvent can significantly impact selectivity. gla.ac.uk In some cases, using dichloromethane over carbon tetrachloride has led to excellent selectivity for the desired product. gla.ac.uk

Mechanistic Investigations and Reactivity Profiles of 4 Bromo 1,2 Bis Chloromethyl Benzene

Nucleophilic Substitution Chemistry of Benzylic Chlorides and Bromides

The two chloromethyl groups are benzylic halides, which are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize both the transition states and intermediates involved in these reactions. libretexts.org Benzylic halides can react via both SN1 and SN2 mechanisms, with the preferred pathway being dependent on factors such as the solvent, the nucleophile, and the specific substitution pattern on the aromatic ring.

The competition between unimolecular (SN1) and bimolecular (SN2) substitution pathways is a central feature of benzylic halide reactivity.

SN1 Pathway : This two-step mechanism involves the initial, rate-determining departure of the chloride leaving group to form a benzylic carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. Benzylic carbocations are notably stabilized by resonance, as the positive charge can be delocalized into the adjacent π-system of the aromatic ring. libretexts.org For 4-Bromo-1,2-bis(chloromethyl)benzene, the formation of a primary benzylic carbocation is possible, which is more stable than a simple primary alkyl carbocation due to this resonance stabilization.

SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride ion departs. The transition state of this reaction is also stabilized by the overlapping p-orbitals of the benzene ring, which helps to lower the activation energy. Primary benzylic halides, such as the chloromethyl groups in the title compound, are sterically accessible and can readily undergo SN2 reactions, particularly with strong nucleophiles in polar aprotic solvents.

The reaction conditions ultimately determine which pathway predominates. Weak nucleophiles and polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate, while strong nucleophiles and polar aprotic solvents favor the SN2 mechanism.

The bromine atom at the 4-position (para to one of the chloromethyl groups) significantly modulates the reactivity of the benzylic centers through a combination of inductive and resonance effects.

Inductive Effect : As a halogen, bromine is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, by extension, from the benzylic carbons. dummies.commsu.edu This withdrawal of electron density deactivates the benzene ring toward electrophilic attack but increases the electrophilicity of the benzylic carbons, potentially making them more susceptible to nucleophilic attack.

Resonance Effect : Bromine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect is generally considered to be stronger and more dominant than the resonance effect in influencing reactivity. dummies.com

| Reaction Pathway | Effect of 4-Bromo Group | Reasoning |

|---|---|---|

| SN1 | Rate Decreasing (Destabilizing) | The electron-withdrawing inductive effect of bromine destabilizes the benzylic carbocation intermediate. youtube.com |

| SN2 | Minor Rate Increase (Potentially) | The inductive effect increases the partial positive charge on the benzylic carbon, making it more electrophilic. dummies.com |

Electrochemistry and Reductive Transformations

The electrochemical reduction of 1,2-bis(halomethyl)arenes provides a powerful method for generating highly reactive intermediates. For this compound, this process involves the sequential transfer of electrons to the C-Cl bonds, leading to the formation of an o-quinodimethane.

The reduction of 1,2-bis(halomethyl)arenes at a cathode surface is a generally accepted method for producing o-quinodimethane intermediates. The process is believed to occur via a sequential two-electron reduction. The first electron transfer leads to the cleavage of one carbon-halogen bond, forming a radical anion which is then further reduced and eliminates the second halide ion. This elimination results in the formation of the neutral, highly reactive 4-bromo-o-quinodimethane intermediate.

This transient species is highly conjugated and reactive. Due to its instability, direct characterization is challenging and often relies on trapping experiments or spectroscopic observation under specialized conditions. The primary fate of these intermediates, in the absence of other reagents, is rapid polymerization.

Besides direct electroreduction, the formation of the o-quinodimethane intermediate can also be achieved through redox-catalyzed mechanisms. In this process, an electron transfer mediator (catalyst) is first reduced at the electrode. This reduced mediator then transfers an electron to the this compound substrate in the bulk solution. This initiates the same cascade of bond cleavage and elimination to form the 4-bromo-o-quinodimethane.

Cycloaddition Reactions and Polymerization Phenomena

The 4-bromo-o-quinodimethane generated via electrochemical reduction is a versatile intermediate. Its fate is primarily dictated by the reaction conditions, leading to either polymerization or cycloaddition reactions.

In the absence of a suitable trapping agent, the predominant reaction is the polymerization of the o-quinodimethane intermediate. This process yields poly(o-xylylene) type polymers, where the monomer units are linked to form a long polymer chain. nih.gov The bromine substituent would be retained on the aromatic rings of the resulting polymer, imparting specific properties to the material.

However, if the o-quinodimethane is generated in the presence of a dienophile (an alkene or alkyne), it can undergo a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. nih.govmasterorganicchemistry.com This reaction is highly efficient for forming new six-membered rings. The 4-bromo-o-quinodimethane acts as the diene component. The reaction with a dienophile, such as maleic anhydride (B1165640) or an acrylate, would lead to the formation of a substituted tetralin framework, providing a powerful synthetic route to complex cyclic molecules.

| Reaction Type | Reactant(s) | Product Type | Governing Principle |

|---|---|---|---|

| Polymerization | 4-Bromo-o-quinodimethane (self-reaction) | Poly(4-bromo-o-xylylene) | Occurs in the absence of trapping agents. |

| Cycloaddition | 4-Bromo-o-quinodimethane + Dienophile | Substituted Tetralin Derivative | Diels-Alder [4+2] cycloaddition. nih.gov |

Diels-Alder Reactions with Electrogenerated o-Quinodimethanes

The 1,2-bis(chloromethyl)benzene (B189654) core of the title compound serves as a precursor for the generation of highly reactive o-quinodimethane intermediates. One method to achieve this is through electrochemical reduction. In this process, the two benzylic carbon-chlorine bonds are cleaved via electron transfer, leading to the formation of a transient o-quinodimethane. This species is a potent diene for Diels-Alder reactions.

The electrogenerated 4-bromo-o-quinodimethane can readily react with various dienophiles. The cycloaddition proceeds via a concerted [4+2] mechanism, leading to the formation of a six-membered ring. The presence of the bromo substituent on the aromatic ring is retained in the product, offering a handle for subsequent functionalization. This strategy allows for the construction of complex polycyclic and aromatic frameworks.

Table 1: Representative Diels-Alder Reaction Scheme

| Reactant A | Reactant B (Dienophile) | Intermediate | Product Type |

|---|---|---|---|

| This compound | Maleic anhydride | 4-Bromo-o-quinodimethane | Substituted tetrahydronaphthalene derivative |

| This compound | N-Phenylmaleimide | 4-Bromo-o-quinodimethane | N-Phenyl substituted cycloadduct |

This table illustrates the expected reaction pathway based on the known reactivity of o-quinodimethanes.

Polymerization Pathways to Poly(o-xylylene) (o-PX) Derivatives

The generation of the o-quinodimethane intermediate from this compound can also be utilized for polymerization. In the absence of a trapping dienophile, the highly reactive monomer can undergo self-polymerization to yield a poly(o-xylylene) (o-PX) derivative. This process typically involves a diradical or ionic mechanism, leading to the formation of a high molecular weight polymer.

The resulting polymer, poly(4-bromo-o-xylylene), features a repeating aromatic unit with a bromine atom, connected by ethylene (B1197577) bridges. The presence of the bromine atom along the polymer backbone provides a site for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, thermal stability, and electronic characteristics.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an ideal site for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.

Exploration of Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. sumitomo-chem.co.jptcichemicals.com For this compound, the reaction selectively occurs at the C-Br bond, leaving the chloromethyl groups intact under typical reaction conditions. nih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the benzene ring.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for C-C bond formation |

| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron species |

Stille, Negishi, and Other Organometallic Coupling Approaches

Beyond the Suzuki coupling, other palladium-catalyzed reactions can be employed to functionalize the aryl bromide.

The Stille reaction couples the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca Stille reactions are known for their tolerance of a wide range of functional groups, and the chloromethyl groups on the substrate would be expected to be compatible. libretexts.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is also catalyzed by palladium or nickel complexes and proceeds through a similar catalytic cycle. nih.gov Organozinc reagents are often more reactive than their boron or tin counterparts, sometimes allowing for milder reaction conditions.

These coupling methods expand the synthetic utility of this compound, enabling the formation of diverse molecular architectures by selectively modifying the aromatic core.

Reaction Pathways with Heterocyclic Compounds and Other Nucleophiles

The two chloromethyl groups attached to the benzene ring are primary benzylic halides, making them excellent electrophiles for nucleophilic substitution (Sₙ2) reactions. This reactivity allows for the construction of larger molecules and ligand frameworks by reacting with various nucleophiles.

Synthesis of Novel Ligand Architectures (e.g., with Triazoles, Indazoles)

Heterocyclic compounds containing nucleophilic nitrogen atoms, such as triazoles and indazoles, can react with this compound to form novel ligand structures. In a typical reaction, the heterocyclic compound is deprotonated with a base to enhance its nucleophilicity. The resulting anion then displaces the chloride ions from both chloromethyl groups in a double substitution reaction.

This synthetic route leads to the formation of bis(heterocyclylmethyl)benzene derivatives. The resulting molecules, which incorporate two heterocyclic units linked by a rigid brominated xylene spacer, are of significant interest as potential multidentate ligands for coordination chemistry. The spatial arrangement of the nitrogen atoms can be tailored for selective binding to specific metal ions, creating complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. The bromine atom remains available for further functionalization via cross-coupling reactions, allowing for the synthesis of even more complex, multifunctional ligand systems.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-Bromo-1,2-bis(chloromethyl)benzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the two benzylic chloromethyl (-CH₂Cl) groups are diastereotopic due to the molecule's asymmetry. This results in two distinct singlets, typically observed in the range of δ 4.6-4.8 ppm. The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. It displays a more complex pattern with three distinct protons. The proton at C3 (adjacent to two chloromethyl groups) is expected to appear as a singlet or a narrow doublet around δ 7.5-7.6 ppm. The proton at C5 (between the bromine and a vacant position) would likely resonate as a doublet of doublets, and the proton at C6 (adjacent to the bromine) would appear as a doublet.

The ¹³C NMR spectrum further corroborates the structure with distinct signals for each carbon atom. The benzylic carbons of the -CH₂Cl groups are expected around δ 45-50 ppm. The aromatic region will show six unique signals, with the carbon attached to the bromine (C4) being significantly shielded compared to the others, and the carbons attached to the chloromethyl groups (C1 and C2) appearing in the δ 135-140 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Signal Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | |||

| -CH ₂Cl (at C1) | Singlet | ~4.75 | Chemical shift influenced by adjacent chloro and bromo groups. |

| -CH ₂Cl (at C2) | Singlet | ~4.70 | Slightly different chemical environment from the other CH₂Cl group. |

| Ar-H (at C3) | Singlet / narrow doublet | ~7.55 | Adjacent to two electron-withdrawing groups. |

| Ar-H (at C5) | Doublet of Doublets | ~7.40 | Coupled to H at C3 and H at C6. |

| Ar-H (at C6) | Doublet | ~7.25 | Coupled to H at C5. |

| ¹³C NMR | |||

| -C H₂Cl (at C1/C2) | Aliphatic Carbon | ~46.0 | Two distinct signals may be observed. |

| Ar-C (C1/C2) | Aromatic Carbon | ~138.0 | Attached to chloromethyl groups. |

| Ar-C (C3) | Aromatic Carbon | ~131.0 | |

| Ar-C (C4) | Aromatic Carbon | ~123.0 | Attached to bromine. |

| Ar-C (C5) | Aromatic Carbon | ~132.0 | |

| Ar-C (C6) | Aromatic Carbon | ~129.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is utilized to identify the characteristic functional groups present in this compound. The spectrum displays several key absorption bands that confirm its structure.

The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the chloromethyl groups is observed in the 2850-3000 cm⁻¹ range. The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region.

Crucially, the presence of the halogens is confirmed by their respective stretching vibrations. The C-Cl stretch is typically found in the 600-800 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, generally between 500-650 cm⁻¹. researchgate.net These signals provide definitive evidence for the incorporation of both chlorine and bromine into the molecular structure.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (-CH₂Cl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1270-1200 | C-H In-plane bend | Aromatic |

| 900-800 | C-H Out-of-plane bend | 1,2,4-Trisubstituted Ring |

| 800-600 | C-Cl Stretch | Chloromethyl |

| 650-500 | C-Br Stretch | Bromo-aromatic |

Mass Spectrometry (MS) for Molecular Fragmentation Studies and Regioisomer Differentiation

Mass spectrometry provides the molecular weight and valuable information about the fragmentation pattern of the compound, which is particularly distinctive due to the presence of multiple halogen isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).

The molecular ion peak cluster is a key diagnostic feature. Due to the natural isotopic abundance of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the spectrum will not show a single molecular ion peak (M⁺). Instead, a characteristic pattern of peaks will be observed at M, M+2, M+4, and M+6, corresponding to the different combinations of these isotopes. The relative intensities of these peaks can be calculated and are a definitive signature for a compound containing one bromine and two chlorine atoms.

The fragmentation pattern is also highly informative. Common fragmentation pathways for benzyl (B1604629) halides include the loss of a halogen atom or a halomethyl radical. For this compound, primary fragmentation steps would likely involve the cleavage of a C-Cl bond to lose a chlorine radical (·Cl) or the cleavage of the C-Br bond to lose a bromine radical (·Br). Another prominent fragmentation would be the loss of a chloromethyl radical (·CH₂Cl), leading to the formation of a stable bromochlorobenzyl cation. Further fragmentation can lead to ions like the tropylium (B1234903) ion (C₇H₇⁺) or related structures. libretexts.orgmiamioh.edu

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value (for most abundant isotopes) | Proposed Fragment | Fragmentation Pathway |

| 268 | [C₈H₇BrCl₂]⁺ | Molecular Ion (M⁺) |

| 233 | [C₈H₇BrCl]⁺ | M⁺ - Cl |

| 189 | [C₈H₇Cl₂]⁺ | M⁺ - Br |

| 219 | [C₇H₅BrCl]⁺ | M⁺ - CH₂Cl |

| 139 | [C₈H₇Cl]⁺ | M⁺ - Br - Cl |

| 90 | [C₇H₆]⁺ | Further fragmentation |

Note: Each fragment containing halogens will exhibit its own characteristic isotopic pattern.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

The redox behavior of this compound can be investigated using techniques like cyclic voltammetry. This method provides insight into the potentials at which the molecule undergoes reduction or oxidation.

The electrochemical reduction of benzyl halides is typically an irreversible process involving the cleavage of the carbon-halogen bond. researchgate.net For this compound, the cyclic voltammogram is expected to show at least two distinct irreversible cathodic (reduction) peaks. The first reduction peak, occurring at a less negative potential, would correspond to the cleavage of the C-Br bond, which is generally weaker and more easily reduced than the C-Cl bond. At more negative potentials, a second reduction process corresponding to the cleavage of the C-Cl bonds would be observed. The presence of two chloromethyl groups might result in a single, broad two-electron wave or two closely spaced one-electron waves for the C-Cl bond reductions. The exact potentials are dependent on the solvent, electrolyte, and electrode material used. researchgate.netacs.org Oxidation of the aromatic ring would be expected to occur only at very high positive potentials.

Table 4: Expected Electrochemical Behavior of this compound

| Process | Technique | Expected Observation | Notes |

| Reduction | Cyclic Voltammetry (CV) | Irreversible cathodic peak (Epc1) | Corresponds to the 2e⁻ reduction and cleavage of the C-Br bond. |

| Reduction | Cyclic Voltammetry (CV) | Irreversible cathodic peak(s) (Epc2) | Corresponds to the reduction and cleavage of the two C-Cl bonds. Occurs at a more negative potential than Epc1. |

| Oxidation | Cyclic Voltammetry (CV) | Irreversible anodic peak | Expected at high positive potentials, corresponding to the oxidation of the aromatic ring. |

X-ray Diffraction Analysis for Solid-State Structural Determination

The analysis of the 1,3-isomer reveals an orthorhombic crystal system with the space group Pbca. The crystal packing is stabilized by a network of intermolecular interactions, including chlorine-chlorine interactions and C-H···Cl hydrogen bonds. researchgate.net It is anticipated that this compound would exhibit similar packing motifs. The introduction of the larger, more polarizable bromine atom would likely introduce C-H···Br and potentially Br···Cl or Br···Br halogen bonding interactions, which would significantly influence the crystal lattice. The molecule's reduced symmetry compared to its isomers would also play a role in the final packing arrangement. The precise bond lengths, bond angles, and torsion angles determined by this method would provide an unambiguous confirmation of the molecular geometry.

Table 5: Crystallographic Data for the Isomer 1,3-Bis(chloromethyl)benzene as a Predictive Model researchgate.net

| Parameter | Value for 1,3-Bis(chloromethyl)benzene | Predicted Influence for this compound |

| Crystal System | Orthorhombic | Likely to be a low-symmetry system (e.g., monoclinic or orthorhombic). |

| Space Group | Pbca | Will depend on the specific packing and symmetry elements. |

| Unit Cell Dimensions | a = 8.5174 Å, b = 12.3094 Å, c = 15.2597 Å | Dimensions will differ due to the presence of bromine and different substitution. |

| Key Intermolecular Interactions | Cl···Cl interactions, C-H···Cl hydrogen bonds | Expected to also include C-H···Br and potential Br···Cl halogen bonds. |

Theoretical and Computational Chemistry Studies on 4 Bromo 1,2 Bis Chloromethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing an initio and Density Functional Theory (DFT) methods, are instrumental in elucidating the electronic structure and molecular orbitals of organic compounds. For 4-Bromo-1,2-bis(chloromethyl)benzene, these calculations would provide critical insights into its reactivity, stability, and spectroscopic properties.

The electronic structure is significantly influenced by the substituents on the benzene (B151609) ring: the bromine atom and the two chloromethyl groups. The bromine atom, being an ortho-, para-directing deactivator, introduces a combination of inductive and resonance effects. The highly electronegative chlorine atoms in the chloromethyl groups primarily exert a strong inductive electron-withdrawing effect.

Molecular orbital theory provides a framework for understanding the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Based on studies of similar brominated and chlorinated xylenes (B1142099), the HOMO of this compound is expected to be localized primarily on the benzene ring, with significant contributions from the bromine atom's p-orbitals. The LUMO is also anticipated to be centered on the aromatic ring, extending into the antibonding orbitals of the C-Cl bonds in the chloromethyl groups. The presence of the electron-withdrawing chloromethyl groups would likely lower the energy of the LUMO, while the bromine atom would raise the energy of the HOMO, leading to a moderate HOMO-LUMO gap.

Table 1: Predicted Electronic Properties of this compound (Note: These values are illustrative and extrapolated from studies on similar compounds.)

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 5.0 to 6.0 eV |

| Dipole Moment | 2.0 to 3.0 D |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Barriers

DFT studies are a powerful tool for predicting the reactivity of a molecule and for mapping the energy profiles of its potential reactions. For this compound, DFT calculations can identify the most probable sites for nucleophilic and electrophilic attack and can estimate the activation energy barriers for various transformations.

The reactivity of the benzene ring is influenced by the directing effects of the substituents. The bromine atom directs incoming electrophiles to the ortho and para positions relative to itself. However, the positions ortho to the bromine are sterically hindered by the adjacent chloromethyl groups. The para position is already substituted. The chloromethyl groups are deactivating, further reducing the ring's susceptibility to electrophilic attack.

The chloromethyl groups themselves are reactive sites, particularly for nucleophilic substitution reactions, where the chloride ion acts as a good leaving group. DFT calculations can model the transition states for such reactions, providing valuable information about the reaction mechanism (e.g., SN1 vs. SN2) and the associated energy barriers.

Table 2: Calculated Reactivity Descriptors for this compound (Note: These values are illustrative and based on general principles of organic reactivity.)

| Descriptor | Predicted Trend | Implication for Reactivity |

| Electron Density on Ring | Reduced | Deactivated towards electrophilic substitution |

| Mulliken Charge on CH2 Carbon | Positive | Susceptible to nucleophilic attack |

| Fukui Functions | High on chloromethyl carbons | Indicates sites for nucleophilic attack |

| Reaction Barrier (SN2 at CH2Cl) | Moderate | Readily undergoes substitution with strong nucleophiles |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments (e.g., in solution or in a crystal lattice).

The primary conformational freedom in this molecule arises from the rotation of the two chloromethyl groups around the C(aryl)-C(alkyl) bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers. It is expected that the most stable conformation will be one that minimizes steric hindrance between the bulky chloromethyl groups and between the chloromethyl groups and the bromine atom.

In the condensed phase, intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and halogen bonding (involving the bromine and chlorine atoms) will govern the packing of the molecules. MD simulations can be used to predict properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and to estimate the cohesive energy of the system.

Table 3: Predicted Conformational and Intermolecular Properties of this compound (Note: These predictions are based on the known behavior of similar substituted benzenes.)

| Property | Predicted Characteristic |

| Rotational Barrier of CH2Cl groups | Low to moderate |

| Most Stable Conformer | Anti-periplanar arrangement of the two C-Cl bonds |

| Dominant Intermolecular Forces | van der Waals, Dipole-Dipole |

| Potential for Halogen Bonding | Present |

Prediction of Spectroscopic Properties and Reaction Selectivity

Computational chemistry methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C chemical shifts. For this compound, the aromatic protons would appear in the region of 7.0-7.5 ppm, and their splitting pattern would be indicative of the substitution pattern. The protons of the chloromethyl groups would likely appear as a singlet around 4.5-5.0 ppm. The 13C NMR spectrum would show distinct signals for the substituted and unsubstituted aromatic carbons, as well as a signal for the chloromethyl carbons.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. Characteristic vibrational modes would include C-H stretching of the aromatic ring and the chloromethyl groups, C-C stretching of the ring, and C-Cl and C-Br stretching vibrations. A combined experimental and theoretical study on the similar molecule 4-bromo-o-xylene (B1216868) has shown that DFT calculations can accurately predict the vibrational spectra of such compounds.

Reaction Selectivity: Computational modeling can predict the selectivity of reactions involving this compound. For instance, in reactions involving nucleophilic attack on the chloromethyl groups, calculations can determine whether a reaction will proceed selectively at one of the two sites, or if a double substitution is more likely. The electronic and steric environment of each reactive site can be analyzed to rationalize the observed or predicted selectivity.

Table 4: Predicted Spectroscopic Data for this compound (Note: These are estimated values based on data for analogous compounds.)

| Spectrum | Predicted Chemical Shifts / Frequencies |

| 1H NMR (ppm) | Aromatic H: 7.0-7.5; CH2Cl: 4.5-5.0 |

| 13C NMR (ppm) | Aromatic C: 120-140; CH2Cl: 45-55 |

| IR (cm-1) | C-Cl stretch: 650-800; C-Br stretch: 500-600 |

Strategic Applications of 4 Bromo 1,2 Bis Chloromethyl Benzene in Diverse Chemical Domains

Building Block for Complex Organic Synthesis and Fine Chemicals Production

4-Bromo-1,2-bis(chloromethyl)benzene serves as a crucial starting material in the multi-step synthesis of a variety of complex organic molecules and fine chemicals. The two chloromethyl groups provide reactive sites for nucleophilic substitution reactions, while the bromo substituent offers a handle for cross-coupling reactions, allowing for the sequential and controlled introduction of different functionalities.

One notable application is its use as an intermediate in the synthesis of pharmaceutical compounds. For instance, related structures are employed in the preparation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. google.comgoogle.com The synthesis often involves the reaction of a bromo- and chloro-substituted aromatic core, showcasing the importance of halogenated benzene (B151609) derivatives in constructing the carbon skeleton of medicinally relevant molecules.

Furthermore, the di-functionality of this compound makes it a suitable building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex ring systems. The chloromethyl groups can be converted to other functional groups or used to extend the carbon framework through various coupling reactions, leading to the formation of larger, more intricate molecular architectures.

Precursor for Advanced Polymeric Materials

The reactivity of this compound makes it a valuable monomer and cross-linking agent in the synthesis of advanced polymeric materials with tailored properties.

Synthesis of Functional Polymers and Copolymers

The two chloromethyl groups on the benzene ring can readily participate in polymerization reactions, such as polycondensation, with appropriate co-monomers to yield functional polymers. For example, it can be copolymerized with various aromatic or aliphatic diols, diamines, or dithiols to produce polyesters, polyamides, and polythioethers, respectively. The presence of the bromo-substituent on the polymer backbone provides a site for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tune the polymer's properties for specific applications.

One area of interest is the synthesis of poly(arylene vinylene)s (PAVs), a class of conducting polymers with applications in organic light-emitting diodes (OLEDs) and other electronic devices. dur.ac.uk While direct polymerization of this compound into PAVs is not the most common route, its structural motifs are relevant to the synthesis of precursor polymers that can be converted to the final conjugated material. The ability to introduce functional groups via the bromo- and chloromethyl- moieties allows for the fine-tuning of the electronic and physical properties of the resulting polymers. unist.ac.kr

Development of Cross-Linked Polymer Networks

The bifunctional nature of this compound makes it an effective cross-linking agent for creating robust and stable polymer networks. When introduced into a polymer matrix containing suitable reactive sites, the two chloromethyl groups can form covalent bonds with different polymer chains, leading to the formation of a three-dimensional network structure.

This cross-linking imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting material. Such cross-linked polymers find applications in coatings, adhesives, and as insoluble supports for catalysts or in solid-phase synthesis. The density of cross-linking can be controlled by adjusting the amount of this compound used, allowing for the precise tailoring of the material's properties.

Intermediate in the Synthesis of Organometallic Complexes and Catalysts

The bromo- and chloromethyl- functionalities of this compound provide versatile handles for the synthesis of ligands that can coordinate with metal centers to form organometallic complexes. These complexes can exhibit interesting catalytic activities or possess unique photophysical properties.

The bromo-substituent can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce phosphorus-, nitrogen-, or sulfur-containing donor groups that can act as ligands for transition metals. nih.gov The chloromethyl groups can be transformed into other coordinating moieties or used to attach the ligand to a solid support.

For example, the chloromethyl groups can be reacted with phosphines to generate phosphonium (B103445) salts, which can then be converted to ylides for use in Wittig reactions or serve as precursors to phosphine (B1218219) ligands. The resulting organometallic complexes can be investigated as catalysts in a variety of organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The ability to create bidentate or polydentate ligands from this building block allows for the synthesis of stable and selective catalysts.

Utilization in Combinatorial Chemistry and Scaffold Construction

In the field of drug discovery and materials science, combinatorial chemistry plays a crucial role in the rapid synthesis and screening of large libraries of compounds. This compound, with its distinct and orthogonally reactive functional groups, is an attractive scaffold for the construction of such libraries.

The two chloromethyl groups can be reacted with a diverse set of nucleophiles in a parallel synthesis format to generate a library of disubstituted benzene derivatives. Subsequently, the bromo-substituent can be subjected to a range of cross-coupling reactions with another set of diverse building blocks. This sequential and divergent synthetic strategy allows for the creation of a large number of unique compounds from a single, readily available starting material.

The rigid benzene core provides a well-defined spatial arrangement for the appended functionalities, which is crucial for structure-activity relationship (SAR) studies. The resulting compound libraries can be screened for biological activity or for desired material properties, accelerating the discovery of new drugs, catalysts, or functional materials.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of halogenated aromatic compounds often involves multi-step processes that utilize hazardous reagents and generate significant chemical waste. Future research is expected to focus on the development of more sustainable and environmentally friendly synthetic routes to 4-Bromo-1,2-bis(chloromethyl)benzene and its derivatives.

One promising avenue is the exploration of photocatalytic and electrocatalytic methods . These techniques can often be performed under milder reaction conditions, reducing energy consumption and the need for harsh chemical oxidants or reductants. For instance, the direct chloromethylation of 4-bromo-o-xylene (B1216868) using non-toxic chlorine sources and a photocatalyst could offer a more sustainable alternative to traditional methods.

Another area of interest is the use of biocatalysis and enzymatic transformations . While currently underexplored for this specific compound, the use of enzymes, such as halogenases and methyltransferases, could provide highly selective and environmentally benign synthetic pathways. Research into engineering enzymes to accept substituted benzene (B151609) rings as substrates could open up new avenues for the green synthesis of this compound.

The development of solvent-free reaction conditions or the use of green solvents is another critical aspect of sustainable synthesis. For related compounds, such as 1,4-bis(chloromethyl)benzene, solvent-free synthesis using ionic liquid catalysts under LED irradiation has been reported, suggesting a potential route for the greener production of this compound. nih.gov

Exploration of Novel Transformations and Uncatalyzed Reactions

The two adjacent chloromethyl groups in this compound are highly reactive sites for nucleophilic substitution, making the compound an excellent building block for a variety of organic molecules. Future research will likely focus on exploring novel transformations and uncatalyzed or minimally catalyzed reactions to enhance synthetic efficiency and reduce environmental impact.

The exploration of cycloaddition reactions is a particularly interesting avenue. The in situ generation of a highly reactive o-quinodimethane intermediate from this compound could serve as a powerful tool in the construction of complex polycyclic and heterocyclic ring systems through Diels-Alder reactions. This approach would provide access to a wide range of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Furthermore, there is growing interest in uncatalyzed reactions that proceed under mild conditions. The inherent reactivity of the benzylic chloride moieties may allow for spontaneous reactions with certain nucleophiles, avoiding the need for metal catalysts. Research into the kinetics and mechanisms of such uncatalyzed reactions could lead to the development of highly efficient and sustainable synthetic protocols.

The generation of carbenes or radical species from the chloromethyl groups represents another frontier. These highly reactive intermediates could participate in a variety of novel carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the synthesis of previously inaccessible molecules.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The rigid structure and defined geometry of the benzene ring, combined with the reactive chloromethyl groups, make this compound an attractive candidate for the construction of complex supramolecular architectures.

A key area of future research will be its use in the synthesis of molecular cages and capsules . By reacting this compound with complementary di- or multi-topic linker molecules, it should be possible to construct discrete, three-dimensional structures with well-defined cavities. These molecular containers could find applications in guest encapsulation, catalysis, and drug delivery.

The design and synthesis of self-assembling macrocycles is another promising direction. The reaction of this compound with flexible or rigid ditopic nucleophiles could lead to the formation of a variety of macrocyclic structures through thermodynamically or kinetically controlled self-assembly processes. These macrocycles could exhibit interesting host-guest chemistry and serve as building blocks for more complex supramolecular systems.

The bromine atom on the benzene ring also provides a handle for further functionalization, which can be used to tune the electronic properties and self-assembly behavior of the resulting supramolecular structures.

Advanced Materials Science Applications Beyond Traditional Polymers

The unique structure of this compound makes it a valuable monomer for the synthesis of advanced materials with tailored properties, moving beyond the scope of traditional polymers.

One of the most exciting future directions is the synthesis of porous organic polymers (POPs) and porous aromatic frameworks (PAFs) . The rigid aromatic core and the two reactive sites for polymerization make this compound an ideal building block for creating highly cross-linked, porous materials. These materials are characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability, making them promising candidates for applications in gas storage and separation, catalysis, and sensing. For instance, the Yamamoto-type Ullmann reaction, which has been used to create PAFs from brominated aromatic monomers, could potentially be adapted for derivatives of this compound. rsc.orgrsc.org

The development of novel electronic and optoelectronic materials is another significant research avenue. By incorporating this compound into conjugated polymer backbones, it may be possible to create materials with interesting photophysical and electronic properties. The bromine atom can be used to further modify the electronic nature of the material through subsequent cross-coupling reactions. Related biphenyl (B1667301) compounds with chloromethyl groups have been used as intermediates for fluorescent brightening agents and other electronic chemicals, suggesting a similar potential for this compound. nih.gov

Furthermore, this compound could serve as a precursor for the synthesis of metal-organic frameworks (MOFs) . While the chloromethyl groups themselves are not typically used for direct coordination to metal centers, they can be readily converted to other functional groups, such as carboxylates or nitrogen-containing ligands, which are ideal for MOF construction. This would allow for the creation of highly ordered, crystalline materials with potential applications in catalysis, sensing, and gas storage.

常见问题

Q. What are the standard synthetic routes for 4-bromo-1,2-bis(chloromethyl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination and chloromethylation of o-xylene derivatives. A common approach involves:

- Step 1 : Bromination of 1,2-bis(chloromethyl)benzene at the 4-position using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (40–60°C) .

- Step 2 : Optimization of chloromethylation using paraformaldehyde and HCl gas in acetic acid, ensuring stoichiometric control to avoid over-substitution .

Key Considerations : - Excess bromine may lead to di- or polybrominated byproducts.

- Reaction purity can be monitored via GC-MS or HPLC, with yields typically ranging from 60–75% depending on catalyst activity .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern. The 4-bromo substituent shows deshielding in the aromatic region (δ ~7.5–7.8 ppm), while chloromethyl groups resonate at δ ~4.5–4.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 263.88 (C₈H₇BrCl₂⁺) .

- Elemental Analysis : Confirms Br and Cl content (theoretical: Br 30.3%, Cl 26.9%) .

Advanced Research Questions

Q. How can competing side reactions during chloromethylation be mitigated in the synthesis of this compound?

Chloromethylation often competes with Friedel-Crafts alkylation, leading to undesired oligomers. Mitigation strategies include:

- Low-Temperature Control : Maintaining temperatures <50°C minimizes oligomer formation .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) reduce electrophilic reactivity of intermediates .

- Catalyst Screening : Substituting traditional HCl with milder agents like ZnCl₂ improves regioselectivity .

Q. What are the challenges in utilizing this compound as a precursor for cross-coupling reactions?

The compound’s dual leaving groups (Br and Cl) complicate selective coupling. Key challenges include:

- Competitive Reactivity : Pd-catalyzed couplings (e.g., Suzuki) may target Br over Cl due to differences in bond dissociation energy.

- Steric Hindrance : The 1,2-bis(chloromethyl) groups hinder catalyst access to the aryl bromide.

Solutions : - Use bulky ligands (e.g., SPhos) to enhance selectivity for bromine .

- Pre-functionalize chloromethyl groups as protective ethers (e.g., TMS) before coupling .

Q. How does the steric environment of this compound affect its reactivity in nucleophilic aromatic substitution (NAS)?

The 1,2-bis(chloromethyl) groups create significant steric hindrance, slowing NAS at the 4-bromo position. Computational studies (DFT) suggest:

- Activation Energy : NAS requires ~15 kcal/mol higher energy compared to non-hindered analogs.

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, improving reaction rates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。